molecular formula C24H18N2 B3051866 5,10-diphenyl-5,10-dihydrophenazine CAS No. 3665-72-3

5,10-diphenyl-5,10-dihydrophenazine

Cat. No.: B3051866
CAS No.: 3665-72-3
M. Wt: 334.4 g/mol
InChI Key: RCBSZGSHSLQLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Diphenyl-5,10-dihydrophenazine is an organic compound with the molecular formula C24H18N2. It belongs to the class of phenazines, which are nitrogen-containing polycyclic aromatic compounds.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,10-Diphenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenazine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like aryllithium and aryl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenazine derivatives, which can have different functional groups attached to the phenazine core .

Scientific Research Applications

5,10-Diphenyl-5,10-dihydrophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-diphenyl-5,10-dihydrophenazine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can undergo conformational changes, such as bent-to-planar transformations, due to excited-state aromaticity. This allows it to interact with various molecular pathways, making it a versatile compound for different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10-Diphenyl-5,10-dihydrophenazine is unique due to its diphenyl substitution, which enhances its stability and potential for various applications. The presence of phenyl groups also affects its electronic properties, making it suitable for use in organic electronic materials .

Properties

IUPAC Name

5,10-diphenylphenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBSZGSHSLQLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459976
Record name n,n'-diphenylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3665-72-3
Record name n,n'-diphenylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,10-diphenyl-5,10-dihydrophenazine
Reactant of Route 2
Reactant of Route 2
5,10-diphenyl-5,10-dihydrophenazine
Reactant of Route 3
Reactant of Route 3
5,10-diphenyl-5,10-dihydrophenazine
Reactant of Route 4
Reactant of Route 4
5,10-diphenyl-5,10-dihydrophenazine
Reactant of Route 5
Reactant of Route 5
5,10-diphenyl-5,10-dihydrophenazine
Reactant of Route 6
Reactant of Route 6
5,10-diphenyl-5,10-dihydrophenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.